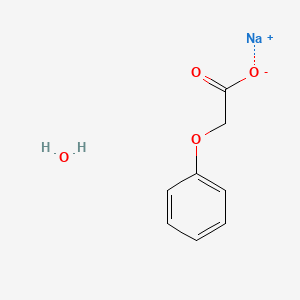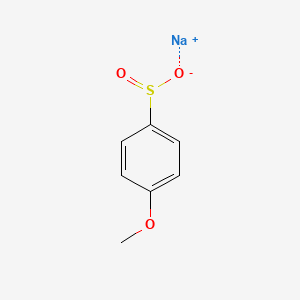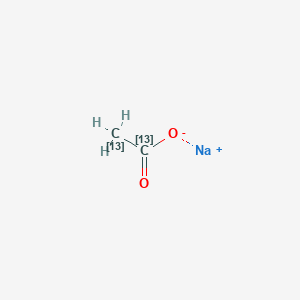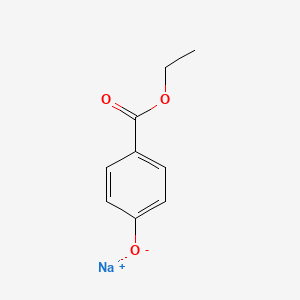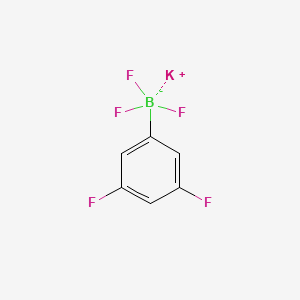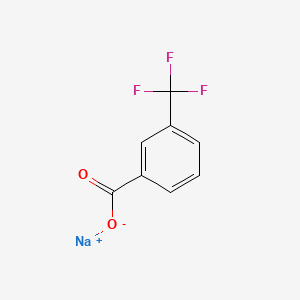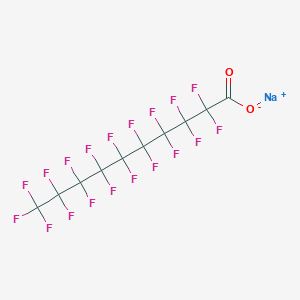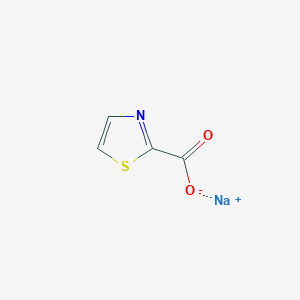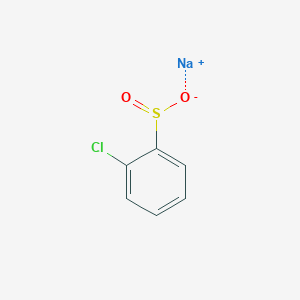
Sodium 2-chlorobenzenesulfinate
概要
説明
Sodium 2-chlorobenzenesulfinate is a chemical compound with the CAS number 15946-36-8 . It is used for research purposes and is not intended for human use .
Synthesis Analysis
Sodium sulfinates, which include this compound, are powerful building blocks for the synthesis of organosulfur compounds . They have shown substantial progress in their utilization as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions .Molecular Structure Analysis
The molecular formula of this compound is C6H4ClNaO2S . Its molecular weight is 198.60 g/mol . The InChI code is 1S/C6H5ClO2S.Na/c7-5-3-1-2-4-6 (5)10 (8)9;/h1-4H, (H,8,9);/q;+1/p-1 .Chemical Reactions Analysis
Sodium sulfinates, including this compound, have demonstrated flexible reactivity such as being nucleophilic, electrophilic, and radical reagents by providing suitable reaction conditions . They have emerged as powerful building blocks for synthesizing many valuable sulfur-containing organic compounds .Safety and Hazards
Sodium 2-chlorobenzenesulfinate should be stored in an inert atmosphere at temperatures between 2-8°C . The safety information includes hazard statements H302-H315-H319-H335 and precautionary statements P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .
作用機序
Target of Action
Sodium 2-chlorobenzenesulfinate is a type of aromatic sulfinic acid compound . These compounds are important reaction intermediates and have a wide range of applications in various fields such as medicine, dyeing, pesticides, and organic synthesis . .
Mode of Action
Aromatic sulfinic acid compounds like this compound can be produced by the reduction of sulfonyl chloride by reducing agents such as zinc powder or sodium sulfite . They can also be produced by the Fukui reaction of sulfur dioxide with aromatic compounds .
Biochemical Pathways
For instance, they are involved in the synthesis of essential amino acids like cysteine and methionine .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is a substrate for p-glycoprotein . Its lipophilicity is low, as indicated by its negative log Po/w value . It also has good skin permeability, as indicated by its log Kp value .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, surfactants, which are similar to this compound in their amphipathic nature, can have their action influenced by environmental factors . Their elevated concentration can disrupt microbial dynamics and hinder plant-surviving processes .
生化学分析
Biochemical Properties
Sodium 2-chlorobenzenesulfinate plays a significant role in biochemical reactions, particularly in oxidative coupling reactions. It interacts with various enzymes and proteins, facilitating the formation of sulfonamides through oxidative coupling with amines . This interaction is crucial for the synthesis of bioactive compounds, including pharmaceuticals with antimicrobial, anti-inflammatory, and anticancer properties. The nature of these interactions involves the formation of sulfonamide bonds, which are essential for the biological activity of the resulting compounds.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of voltage-gated sodium channels, which play a critical role in the generation and propagation of action potentials in excitable cells . This compound can modulate the function of these channels, leading to changes in cell signaling and gene expression. Additionally, this compound can impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through nucleophilic aromatic substitution reactions . This compound can act as a nucleophile, attacking electron-deficient aromatic rings and forming covalent bonds with the target molecules. This mechanism is essential for the synthesis of sulfonamides and other bioactive compounds. This compound can also inhibit or activate specific enzymes, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . This compound is relatively stable under inert atmospheric conditions and at low temperatures. Prolonged exposure to light and air can lead to its degradation, affecting its efficacy in biochemical reactions. Long-term studies have shown that this compound can have sustained effects on cellular function, although its activity may decrease over time due to degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, this compound can enhance cellular function and promote the synthesis of bioactive compounds. At high doses, it can exhibit toxic effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, including anabolic and catabolic reactions . It interacts with enzymes such as sulfonate oxidases, which catalyze the oxidation of sulfonates to sulfonamides. This compound can also affect metabolic flux by altering the levels of metabolites involved in these pathways. The interaction with cofactors such as adenosine triphosphate (ATP) is crucial for its role in metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through active transport mechanisms . It interacts with specific transporters and binding proteins that facilitate its movement across cell membranes. This compound can accumulate in certain cellular compartments, affecting its localization and activity. The transport and distribution of this compound are essential for its biochemical effects and overall function.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which influence its activity and function . It can be directed to particular compartments or organelles through targeting signals and post-translational modifications. For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and proteins involved in metabolic processes. The subcellular localization of this compound is critical for its role in biochemical reactions and cellular function.
特性
IUPAC Name |
sodium;2-chlorobenzenesulfinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO2S.Na/c7-5-3-1-2-4-6(5)10(8)9;/h1-4H,(H,8,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTKMJVQWOVAIH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)[O-])Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635807 | |
| Record name | Sodium 2-chlorobenzene-1-sulfinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15946-36-8 | |
| Record name | Sodium 2-chlorobenzene-1-sulfinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
